molecular formula C18H15ClN2OS B11343589 1-(3-Chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(3-Chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11343589
M. Wt: 342.8 g/mol
InChI Key: WULMZCXDRULJHF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is a compound that belongs to the class of phenylureas It is characterized by the presence of a chlorophenyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with a thiophen-2-ylmethylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The thiophene ring and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea: Similar structure but with a thiazole ring instead of a phenyl group.

    Thiophene-based derivatives: Compounds containing the thiophene ring system with various substitutions.

Uniqueness

3-(3-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is unique due to the combination of its chlorophenyl, phenyl, and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C18H15ClN2OS/c19-14-6-4-9-16(12-14)21(13-17-10-5-11-23-17)18(22)20-15-7-2-1-3-8-15/h1-12H,13H2,(H,20,22)

InChI Key

WULMZCXDRULJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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